Compound Description: This compound is an aza analogue of enviroxime. It was synthesized in eight steps from 6-hydroxynicotinic acid. Despite its structural similarity to enviroxime, this compound showed no activity against rhinovirus 1B and poliovirus type 1. []
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The key difference lies in the substitution pattern. This compound has a complex substituent at the 6-position and a sulfonyl group at the 1-position, while the target compound has an amino group at the 7-position and no substituents at the 1- and 6- positions. []
Compound Description: E6070 is a crystalline sulfate salt trihydrate of a substituted 1H-imidazo[4,5-b]pyridin-5-amine derivative. This compound shows therapeutic potential for treating inflammatory diseases, autoimmune diseases, and proliferative diseases. [, ]
Relevance: E6070 shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). Both compounds are structurally similar with an amine substituent on the imidazo[4,5-b]pyridine core, but E6070 has additional complex substituents at the 2- and 7- positions. [, ]
Compound Description: This compound is characterized by a planar imidazolopyridine fused ring system with a propadienyl and propynyl substituent on the nitrogen atoms. The propadienyl chain is coplanar with the fused ring system due to conjugation, while the propynyl chain is not. []
Compound Description: This compound represents a new imidazo[4,5-b]pyridin-5-one derivative synthesized in a five-step process starting from 4(5)-nitro-1H-imidazole. The synthesis utilizes a vicarious nucleophilic substitution of hydrogen, hydrolysis, Knoevenagel condensation, reduction, and cyclization reactions. []
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The structural differences are the presence of carbonyl and carboxylate groups at the 5- and 6- positions, respectively, and a benzyl substituent on the nitrogen atom in this compound. []
Compound Description: In this compound, the imidazolopyridine fused ring system is essentially planar. The molecule adopts a conformation where the phenyl ring and the ethoxycarbonylmethyl group are not coplanar with the fused ring system. []
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The key difference lies in the substitution pattern. This compound has a bromine at the 6-position, a phenyl group at the 2-position, and an acetate group at the 1-position. []
Compound Description: PHIP is a heterocyclic aromatic amine classified as a possible human carcinogen. It is generated during the cooking of meat and fish. While the production of harmful PHIP metabolites by mammalian enzymes is well-documented, its transformation potential by human intestinal bacteria is an active area of research. [, ]
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The structural differences are the presence of an amino group at the 2-position, a methyl group at the 1-position, and a phenyl group at the 6-position in PHIP. [, ]
2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)
Compound Description: DMIP is a heterocyclic amine identified as a food mutagen. []
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). Unlike the target compound, DMIP has amino and methyl groups at the 2- and 6-positions, respectively, and a methyl group at the 1-position. []
Compound Description: This compound serves as a crucial precursor in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which display antimitotic activity by inhibiting cell growth and causing mitotic arrest in leukemia cells. []
Relevance: While not containing the imidazo[4,5-b]pyridine structure itself, Compound 10 is a significant precursor for synthesizing related compounds, including those with the imidazo[4,5-b]pyridine core, which are structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The compound's role as a precursor highlights the potential for synthetic modifications and the exploration of various substitution patterns on the imidazo[4,5-b]pyridine core to modulate biological activity. []
Compound Description: This compound is a key intermediate in the synthesis of imidazo[4,5-c]pyridine derivatives. These derivatives are notable for their antimitotic activity, specifically their ability to hinder cell proliferation and induce mitotic arrest in leukemia cell lines. []
Relevance: This compound, while possessing the imidazo[4,5-c]pyridine core, is relevant due to its close structural similarity and its role as a key intermediate in synthesizing imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives, both structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). This structural similarity highlights the versatility of these core structures in developing compounds with antimitotic properties. []
Compound Description: This compound is formed as a major product through a double cyclization reaction of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate. []
Relevance: This compound, despite having a distinct diimidazopyridine core, is relevant because it highlights the synthetic possibilities and structural diversity attainable through modifications of compounds similar to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). []
Compound Description: These compounds are synthesized from the benzylidenehydrazino derivative of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate and exhibit antimitotic activity against lymphoid leukemia L1210. []
Relevance: These compounds, despite possessing the imidazo[4,5-c]pyridine core for 11 and 7, and imidazo[4,5-b]pyridine for 12 and 8, are relevant due to their close structural similarity to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) and their antimitotic properties. This highlights the possibility of exploring similar modifications on the target compound for potential anti-cancer activity. []
Compound Description: These compounds are synthesized from ethyl 1,4-diamino-2(3H)-thioxoimidazo[4,5-c]pyridin-6-ylcarbamate and show in vitro antiproliferative activity against lymphoid leukemia L1210. []
Relevance: These compounds, despite possessing the imidazo[4,5-c]pyridine core, are relevant due to their derivation from a common precursor and their demonstrated antiproliferative activity, similar to other related compounds with the imidazo[4,5-b]pyridine core, which is structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). []
Compound Description: This compound has a planar fused five- and six-membered ring system with a slightly twisted acetyl group. []
Compound Description: This compound is synthesized from 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one by reacting it with methyl iodide. The molecule is entirely planar. []
Compound Description: This compound is characterized by an ethane fragment attached to an almost planar imidazo[4,5-b]pyridone ring system and an envelope-shaped oxazolidine unit. []
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The structural differences are the presence of a carbonyl group at the 2-position, a bromine at the 6-position, and an oxazolidin-3-yl)ethyl substituent at the 1-position in this compound. []
Compound Description: This series of compounds was synthesized from pyridin-2(1H)-one and evaluated for antimicrobial and anticancer activity. []
Relevance: These compounds share the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) but have modifications including a carbonyl group at the 2-position and various 1,2,3-triazole/isoxazole substituents. []
1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes (Compounds 4 and 5)
Compound Description: This series of pyrrole derivatives was synthesized from 3H-imidazo[4,5-b]pyridine-2-amine. []
Relevance: These compounds share the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) but differ by a (3,5-dimethyl-1H-pyrrol-2-yl)diazene substituent at the 2-position. []
5-methyl-1H-imidazo[4,5-b]pyridine, 6-methyl-1H-imidazo[4,5-b]pyridine and 7-methyl-3H-imidazo[4,5-b]pyridine
Compound Description: These methyl derivatives of imidazo[4,5-b]pyridine were studied for their molecular structure and vibrational energy levels. []
Relevance: These compounds are methylated derivatives of the core structure of 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). The different methylation positions (5-, 6-, and 7-positions) highlight the potential influence of substituent placement on the compound's properties. []
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor exhibiting potent pulmonary vasodilator effects. []
Relevance: Though possessing the imidazo[4,5-c]pyridine core, SB-772077-B holds relevance due to its close structural similarity to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) and its potent biological activity as a Rho kinase inhibitor. The structural differences highlight the impact of the imidazole ring fusion orientation and substitution patterns on the pharmacological profile. []
Compound Description: This compound features a planar 1H-imidazo[4,5-c]pyridine ring system with the terminal phenyl ring significantly twisted. []
Relevance: This compound, despite possessing the imidazo[4,5-c]pyridine core, is relevant due to its close structural similarity to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) and provides insights into the structural aspects of these compounds. The key difference lies in the substitution pattern, with a chlorine atom at the 6-position, a methyl group at the 1-position, and a benzenesulfonamide substituent at the 4-position. []
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine
Compound Description: This compound functions as a selective Toll-like receptor 7 (TLR7) agonist. Notably, it shows minimal activity towards TLR8. Its potency is enhanced by introducing electron-rich substituents, especially at the N(6) position. []
Relevance: Although structurally similar to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1), this compound features an imidazo[4,5-c]pyridine core. The structural similarities, combined with its TLR7 agonistic activity, highlight the potential of imidazo[4,5-c]pyridines as therapeutic agents. []
Compound Description: This compound possesses a nearly planar 1H-imidazo[4,5-c]quinoline ring system stabilized by an intramolecular C—H⋯N hydrogen bond. It participates in aromatic π-π interactions in its crystal structure. []
Relevance: This compound, while having a distinct imidazo[4,5-c]quinoline core, is relevant because it belongs to the same broader chemical class as 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1), the imidazopyridines. This structural similarity, particularly the shared imidazo[4,5-c]pyridine moiety, suggests potential for comparable chemical and physical properties, warranting further investigation. []
4-hydroxyimidazo[4,5-b]pyridinones
Compound Description: These compounds are a class of 1-deazapurine derivatives, synthesized via a new method involving reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. []
Relevance: This class of compounds is structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) due to the shared imidazo[4,5-b]pyridine core. The presence of a hydroxyl group at the 4-position and a carbonyl group within the pyridine ring distinguishes them from the target compound. []
Compound Description: This series of annulated imidazo[4,5-b]pyridine derivatives is synthesized via Friedländer-type condensation and characterized by X-ray crystallography and DFT calculations. They exhibit various intermolecular interactions, including heterodimeric and homodimeric π-π stacking, T-type stacking, and hydrogen bonds, leading to the formation of nanostructures. []
Relevance: These compounds are structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1), sharing the core imidazo[4,5-b]pyridine structure. Their synthesis and structural analysis offer insights into the chemical reactivity and supramolecular assembly of this class of compounds. []
Compound Description: This series of compounds, characterized by a new ring system, were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited comparable activity to pipemidic acid. []
Relevance: Though possessing a different core structure, these compounds are considered related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) due to the shared imidazo[4,5-b]pyridine moiety and their focus on antimicrobial activity. This connection highlights the importance of exploring variations in ring systems and substitutions to identify potent antimicrobial agents. []
Compound Description: This imidazo[4,5-b]pyridine derivative was synthesized from a series of pyrido[1,4-b]diazepine precursors and showed significant antiproliferative activity against five human cancer cell lines in vitro. [, ]
Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). Although it has additional substituents, its potent antiproliferative activity highlights the potential for developing anticancer agents based on this core structure. [, ]
Compound Description: PhIP-M1 is a metabolite of the food-associated carcinogen PHIP, produced by human intestinal bacteria. [, ]
Relevance: While structurally distinct from 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1), PhIP-M1 is generated from a compound sharing the same imidazo[4,5-b]pyridine core. This bacterial transformation of PHIP underlines the role of gut microbiota in the metabolism and potential toxicity of imidazo[4,5-b]pyridine-containing compounds. [, ]
Compound Description: This molecular salt was synthesized and characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into its molecular geometry and structural features. []
Relevance: Although possessing an imidazo[4,5-c]pyridine core, this compound is structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) and contributes to understanding the structural characteristics of related compounds. []
1,3‐Dihydro‐2H‐imidazo[4,5‐c]pyridin‐2‐one
Compound Description: This compound is prepared through a “green” method utilizing readily available substituted nitropyridines. Its synthesis provides valuable insights into the chemistry of nitropyridine derivatives. []
Relevance: Despite bearing the imidazo[4,5-c]pyridine core, this compound is structurally related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) and is particularly important as a biologically active compound. This connection emphasizes the importance of exploring variations and substitutions within this class of compounds for discovering new bioactive molecules. []
Benzo[4, 5]imidazo[2, 1-b]thiazole derivatives
Compound Description: This class of heterocyclic compounds was synthesized and investigated for their antioxidant properties. Notably, the compound Benzo[4, 5]imidazo[2, 1-b]thiazole-2-carbaldehyde exhibited significant antioxidant activity. []
Relevance: Although these compounds possess a benzo[4, 5]imidazo[2, 1-b]thiazole core, their structural similarity to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1), specifically the presence of an imidazole ring, warrants consideration. Their antioxidant properties highlight the diverse biological activities found within this family of heterocyclic compounds. []
Compound Description: The crystal structure of this compound reveals the presence of N—H⋯N and C—H⋯N hydrogen bonds forming chains. []
Relevance: While possessing a pyrazolo[3,4-b]pyrazine core, this compound is considered related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) due to the presence of the 4,5-dihydro-1H-imidazol-2-yl substituent. This structural motif provides a point of comparison and suggests potential similarities in intermolecular interactions and crystal packing arrangements. []
Compound Description: Tizanidine exists as two independent molecules in its asymmetric unit, both stabilized by intramolecular N—H⋯Cl hydrogen bonds. []
Relevance: Although structurally different, tizanidine's inclusion is warranted due to the presence of the 4,5-dihydro-1H-imidazol-2-yl substituent, a structural motif also present in a compound related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1). This shared motif enables comparisons of conformational preferences and intermolecular interactions. []
Compound Description: These novel oxazolidinone derivatives, incorporating a thieno-pyridine ring system, were synthesized and evaluated for their antimicrobial activity against various Gram-positive bacteria. Some derivatives displayed promising antibacterial efficacy. []
Relevance: Though possessing a distinct thieno-pyridine core, these derivatives are considered related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) because of their shared focus on antimicrobial activity and the presence of a pyridine ring within their structure. This connection highlights the relevance of exploring diverse heterocyclic frameworks for identifying new antimicrobial agents. []
E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives
Compound Description: A series of substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives were synthesized and their viscosities studied in various solvents (acetone-water, ethanol-water, dioxane-water). The study revealed that relative viscosity increased with decreasing organic solvent concentration, suggesting enhanced solute-solvent interactions. []
Relevance: These compounds are structurally distinct from 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) but share the imidazo[1,2-a]pyridine moiety. This structural similarity allows for comparisons of physicochemical properties, like viscosity, and helps understand the influence of substituents and solvent environment on these properties. []
Compound Description: This study explored the synthesis and reactivity of 1H‐1,2,3‐triazolo‐[4,5‐c]pyridine and its derivatives. These compounds were effectively prepared from corresponding nitropyridine precursors. Importantly, the N-acyl and N-alkoxycarbonyl triazolo[4,5-c]pyridine derivatives demonstrated superior efficacy as acylating agents compared to benzotriazole, a commercially available reagent. []
Relevance: Though these compounds have a triazolo[4,5-c]pyridine core, their relevance to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) comes from their origin – nitropyridine derivatives. This link highlights the versatility of nitropyridines as starting materials for synthesizing diverse heterocyclic systems, including imidazopyridines, and emphasizes the interconnectedness of these compound classes in synthetic chemistry. []
Compound Description: Dezaguanine mesylate, also known as CI-908 mesylate or 3-deazaguanine mesylate, is recognized for its antitumor properties. []
Relevance: This compound, featuring an imidazo[4,5-c]pyridine core, is considered related to 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) due to its structural similarity and particularly because of its antitumor activity. This connection emphasizes the potential of exploring structural modifications and different imidazopyridine isomers for developing anticancer therapeutics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.